molecular formula C16H12O2 B14673779 2,5-Diphenylfuran-3(2H)-one CAS No. 33073-86-8

2,5-Diphenylfuran-3(2H)-one

Cat. No.: B14673779
CAS No.: 33073-86-8
M. Wt: 236.26 g/mol
InChI Key: JEISKBGPTHFBHI-UHFFFAOYSA-N
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Description

2,5-Diphenylfuran-3(2H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with phenyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylfuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of furan derivatives, followed by cyclization to form the desired product. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) at controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diphenylfuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,5-Diphenylfuran-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism by which 2,5-Diphenylfuran-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Uniqueness: 2,5-Diphenylfuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

33073-86-8

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2,5-diphenylfuran-3-one

InChI

InChI=1S/C16H12O2/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11,16H

InChI Key

JEISKBGPTHFBHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

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